N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and subsequent alkylation to introduce the ethyl group . The sulfonamide group is then introduced through a reaction with sulfonyl chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Similar in structure but contain nitrogen atoms at positions 1 and 3.
Indole derivatives: Contain a fused benzene and pyrrole ring system.
Thiazole derivatives: Contain sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18ClN5O2S |
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Molecular Weight |
331.82 g/mol |
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H18ClN5O2S/c1-5-18-7-10(13)11(15-18)8-16(3)21(19,20)12-6-14-17(4)9(12)2/h6-7H,5,8H2,1-4H3 |
InChI Key |
XUMPZTQADFMNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C)Cl |
Origin of Product |
United States |
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